molecular formula C13H8N2O2 B1503886 5-(4-Cyanophenyl)picolinic acid CAS No. 648898-17-3

5-(4-Cyanophenyl)picolinic acid

Cat. No.: B1503886
CAS No.: 648898-17-3
M. Wt: 224.21 g/mol
InChI Key: CCZPEZXGRLXSAL-UHFFFAOYSA-N
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Description

5-(4-Cyanophenyl)picolinic acid is a chemical compound characterized by its molecular structure, which includes a picolinic acid core with a cyano group attached to the phenyl ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Cyanophenyl)picolinic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-cyanophenylboronic acid and picolinic acid as the primary starting materials.

  • Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is employed to couple these two components. This reaction requires a palladium catalyst, typically palladium(II) acetate, and a base such as potassium carbonate.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Cyanophenyl)picolinic acid can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to a carboxylic acid.

  • Reduction: The picolinic acid core can be reduced to form a corresponding amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like ammonia or amines are used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: 4-Cyanobenzoic acid

  • Reduction: 5-(4-Cyanophenyl)picolinamide

  • Substitution: Various amides and amines

Scientific Research Applications

5-(4-Cyanophenyl)picolinic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

  • Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-(4-Cyanophenyl)picolinic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

5-(4-Cyanophenyl)picolinic acid is similar to other picolinic acid derivatives, such as 3-(4-cyanophenyl)picolinic acid and 2-(4-cyanophenyl)picolinic acid. These compounds differ in the position of the cyano group on the phenyl ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific structural features and the resulting properties.

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Properties

IUPAC Name

5-(4-cyanophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)11-5-6-12(13(16)17)15-8-11/h1-6,8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZPEZXGRLXSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679295
Record name 5-(4-Cyanophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648898-17-3
Record name 5-(4-Cyanophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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